GPR35 Agonist Activity: A Direct Comparison of 6-Bromopyrazin-2-ol to Zaprinast in HT-29 Cells
6-Bromopyrazin-2-ol exhibits a potent and quantifiable agonistic effect on the G protein-coupled receptor 35 (GPR35) [1]. In a direct functional assay using human HT-29 cells, this compound demonstrated a clear, dose-dependent induction of cell desensitization to the reference agonist zaprinast [1].
| Evidence Dimension | Potency as a GPR35 agonist (cell desensitization assay) |
|---|---|
| Target Compound Data | IC50 = 650 nM |
| Comparator Or Baseline | Zaprinast (reference agonist) |
| Quantified Difference | 6-Bromopyrazin-2-ol shows a potent IC50 of 650 nM in this model; the exact potency of zaprinast in this specific assay is not provided, but the data indicates 6-bromopyrazin-2-ol is a strong functional agonist capable of desensitizing the receptor to subsequent zaprinast stimulation. |
| Conditions | Human HT-29 colorectal adenocarcinoma cells, preincubation with compound for 1 hour followed by 1 µM zaprinast challenge. |
Why This Matters
This data establishes 6-bromopyrazin-2-ol as a validated tool compound for GPR35 pathway investigation, distinguishing it from other pyrazine isomers lacking documented activity at this target.
- [1] BindingDB. (n.d.). BDBM50259865 CHEMBL4066109. BindingDB. View Source
